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Compound of Interest

Compound Name: 2-Cyano-6-fluoropyridine
CAS No.: 3939-15-9
Cat. No.: B1355503
Get Quote
. J

Executive Summary

2-Cyano-6-fluoropyridine (6-Fluoro-2-pyridinecarbonitrile) is a high-value heterocyclic
intermediate characterized by dual electrophilicity. The molecule possesses two distinct
reactive centers: the electron-deficient C-6 position (activated by the ring nitrogen and the
nitrile group) and the nitrile carbon at C-2.

Its utility in drug discovery stems from its ability to undergo orthogonal transformations:
e Regioselective

: Displacement of the fluorine atom by nucleophiles (amines, alkoxides, thiols).

« Nitrile Derivatization: Hydrolysis, reduction, or cycloaddition to form heterocycles (e.g.,
tetrazoles, amidoximes) without compromising the fluorinated core under controlled
conditions.

Electronic Structure & Reactivity Profile
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The reactivity of 2-Cyano-6-fluoropyridine is dictated by the synergistic electron-withdrawing
effects of the pyridine nitrogen, the nitrile group (

), and the fluorine atom.

The "Dual Electrophile” Mechanism

o C-6 Position (Fluorine Bearing): The pyridine ring is highly deactivated towards electrophilic
attack but activated for nucleophilic attack. The electronegative fluorine atom at C-6,
combined with the electron-withdrawing nitrile at C-2, creates a significant partial positive
charge (

) at C-6. This makes the C-F bond exceptionally susceptible to Nucleophilic Aromatic
Substitution (

).

e C-2 Position (Nitrile): The nitrile group remains a target for nucleophilic addition (e.g.,
hydrolysis, amidoxime formation). However, under standard basic conditions with hard
nucleophiles (e.g., primary amines),

at C-6 is kinetically favored over nitrile addition.

Chemoselectivity Rules
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Stability & Handling
Physicochemical Stability

o Thermal Stability: The compound is a crystalline solid (mp 27-40°C depending on purity) and
is stable at room temperature. It does not undergo spontaneous decomposition under
ambient conditions.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Moisture Sensitivity:Moderate. While not violently water-reactive, the nitrile group is
susceptible to slow hydrolysis in the presence of moisture and trace acid/base. The C-F
bond is stable to neutral water but will hydrolyze in hot aqueous base.

o Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2—-8°C. Protect from light
and moisture.

Safety Profile (GHS)

o Acute Toxicity: Harmful if swallowed (H302).
e Irritation: Causes skin irritation (H315) and serious eye damage (H318).

e Environmental: Very toxic to aquatic life (H400). All aqueous waste must be collected and
treated as hazardous chemical waste.

Reaction Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 2-Cyano-6-

fluoropyridine.
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Figure 1: Divergent reactivity pathways. Note the orthogonality: Amines target the C-F bond,
while Hydroxylamine targets the Nitrile.

Experimental Protocols

These protocols are synthesized from validated literature methods involving 2-cyano-6-
fluoropyridine and analogous fluoropyridines.

Protocol A: Regioselective with Amines

Target: Displacement of Fluorine while retaining the Nitrile.

Reagents:

2-Cyano-6-fluoropyridine (1.0 equiv)

Amine (e.g., Morpholine, Piperidine, Aniline) (1.1 equiv)

Base:

or DIPEA (1.5 equiv)

Solvent: Acetonitrile (MeCN) or DMF
Procedure:

e Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyano-6-
fluoropyridine (1.0 mmol) in anhydrous MeCN (5 mL).

e Addition: Add the base (

, 1.5 mmol) followed by the amine (1.1 mmol).

o Reaction: Stir the mixture at room temperature.

o Note: Due to the high activation of the C-F bond, heating is often unnecessary for aliphatic
amines. For less nucleophilic anilines, heat to 50-60°C.
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e Monitoring: Monitor by TLC or LC-MS. The starting material (F-Py-CN) usually disappears
within 1-4 hours.

o Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate.

 Purification: Recrystallization or silica gel chromatography.

Protocol B: Synthesis of Amidoxime (Nitrile
Functionalization)

Target: Reaction at Nitrile while retaining the Fluorine.

Reagents:

2-Cyano-6-fluoropyridine (1.0 equiv)

Hydroxylamine hydrochloride (

) (1.5 equiv)[1]

Sodium Bicarbonate (

) (2.0 equiv)

Solvent: Ethanol (EtOH)[1]

Procedure:

e Setup: Dissolve 2-Cyano-6-fluoropyridine (12.7 mmol) in dry Ethanol (15 mL).
e Addition: Add

(17.5 mmol) and
(23.3 mmol).

¢ Reaction: Heat the mixture to 80°C for 2 hours.
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o Mechanism:[2][3][4] The bicarbonate generates free hydroxylamine in situ, which attacks
the nitrile carbon. The C-F bond remains intact under these buffered conditions.

o Workup: Concentrate the solvent in vacuo. Dilute the residue with water.

« |solation: The product (amidoxime) typically precipitates. Filter the solid, wash with diethyl
ether, and dry under vacuum.[1]

o Yield Expectations: 70—-85%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1355503?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12362595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12362595/
https://pdf.benchchem.com/1331/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_SNAr_Reactions_on_Fluoropyridines.pdf
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2005-861849
https://patents.google.com/patent/US4766219A/en
https://patents.google.com/patent/US4766219A/en
https://www.benchchem.com/product/b1355503/docs#technical-guide-reactivity-stability-of-2-cyano-6-fluoropyridine
https://www.benchchem.com/product/b1355503/docs#technical-guide-reactivity-stability-of-2-cyano-6-fluoropyridine
https://www.benchchem.com/product/b1355503/docs#technical-guide-reactivity-stability-of-2-cyano-6-fluoropyridine
https://www.benchchem.com/product/b1355503/docs#technical-guide-reactivity-stability-of-2-cyano-6-fluoropyridine
https://www.benchchem.com/product/b1355503?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

